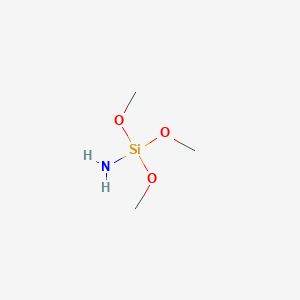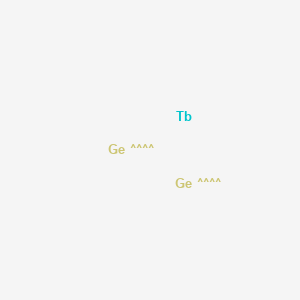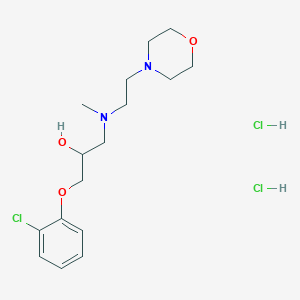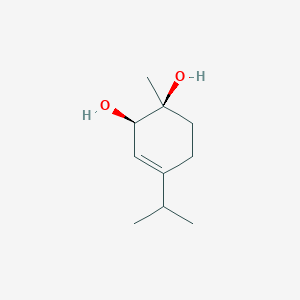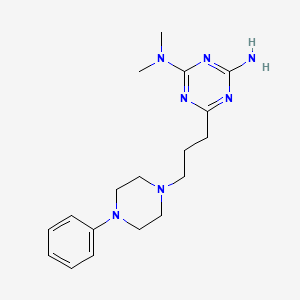
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a ring structure composed of three carbon atoms and three nitrogen atoms. This specific compound is notable for its unique structure, which includes a piperazine ring and a phenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the triazine intermediate.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar structure but lacks the piperazine ring.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Contains different substituents, leading to varied chemical properties.
Propazine: Another triazine derivative with herbicidal properties.
Uniqueness
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- is unique due to its combination of a triazine ring, piperazine ring, and phenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7181-29-5 |
|---|---|
Formule moléculaire |
C18H27N7 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
2-N,2-N-dimethyl-6-[3-(4-phenylpiperazin-1-yl)propyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H27N7/c1-23(2)18-21-16(20-17(19)22-18)9-6-10-24-11-13-25(14-12-24)15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H2,19,20,21,22) |
Clé InChI |
CMINKXKOZKPLNL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)N)CCCN2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



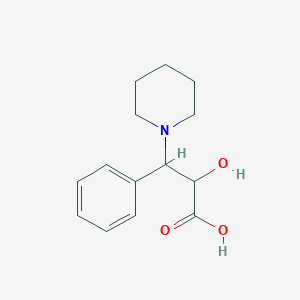


![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
